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Technical Support Center: Cyanine7 Conjugate Photostability

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Compound of Interest		
Compound Name:	Cyanine7 NHS ester	
Cat. No.:	B606880	Get Quote

Welcome to the technical support center for Cyanine7 (Cy7) conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate photostability issues encountered during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for Cy7 conjugates?

Photobleaching is the irreversible photochemical destruction of a fluorophore, like Cy7, upon exposure to light. When a Cy7 molecule absorbs light, it enters an excited electronic state. From this state, it can return to the ground state by emitting a photon (fluorescence). However, it can also transition to a highly reactive triplet state. In this triplet state, Cy7 is susceptible to reactions with molecular oxygen, leading to its permanent degradation and loss of fluorescence.[1] This is a significant issue in fluorescence imaging as it leads to a decrease in signal intensity over time, which can compromise the quality and quantitative accuracy of experimental data.[2][3]

Q2: What are the primary factors that influence the photostability of Cy7 conjugates?

Several factors can affect the rate of Cy7 photobleaching:

• Excitation Light Intensity: Higher laser power or light source intensity increases the rate at which Cy7 molecules are excited, thereby accelerating photobleaching.[2][4]



- Exposure Time: Longer exposure to excitation light increases the cumulative number of photons a Cy7 molecule absorbs, leading to a higher probability of photobleaching.[1][2]
- Molecular Oxygen: The presence of molecular oxygen is a major contributor to the photobleaching of cyanine dyes.[1][5][6][7]
- Local Chemical Environment: The pH, solvent polarity, and presence of oxidizing or reducing agents in the mounting medium or cellular environment can influence the photostability of Cy7.
- Dye Aggregation: Cyanine dyes like Cy7 can form aggregates in aqueous solutions, which can lead to fluorescence quenching and altered photophysical properties.[4][8]

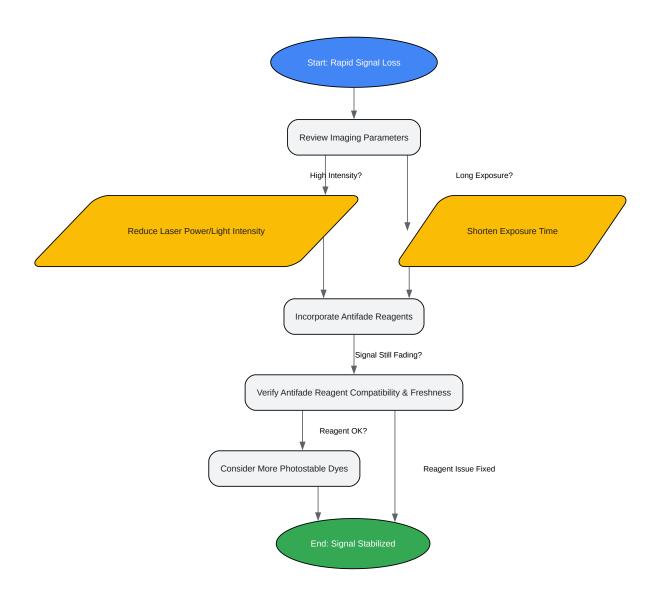
Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to Cy7 photostability.

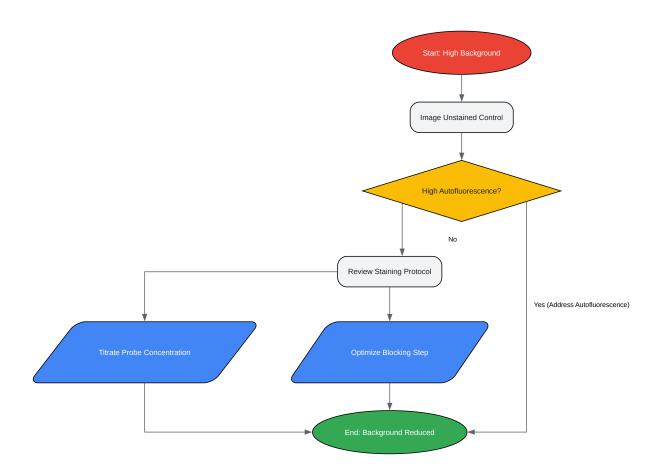
Issue 1: Rapid loss of fluorescence signal during imaging.

If you are experiencing a rapid decrease in your Cy7 signal, follow this troubleshooting workflow:













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